N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For instance, a set of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives was synthesized via the base-catalyzed Claisen-Schmidt reaction .Molecular Structure Analysis
The chemical structure of benzofuran is composed of fused benzene and furan rings . Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs .Chemical Reactions Analysis
Benzofuran derivatives can be synthesized through various reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related compounds involve complex chemical reactions, such as etherification, oximation, and Beckmann rearrangement, to produce novel structures with potential for various applications. One such compound, synthesized through these methods, was characterized by NMR, MS techniques, and elemental analysis, demonstrating the complex synthetic strategies used to create new molecules with potential applications in materials science, pharmacology, and more (Xiaodong Chen, Jiao Ye, & A. Hu, 2012).
Biological Activities
- Research into derivatives of similar complex molecules has shown significant antibacterial and antifungal activities. These activities are screened using methods like disc diffusion, highlighting the potential of such compounds in developing new antimicrobial agents. One study synthesized novel series of derivatives, which were then tested for their antimicrobial efficacy, showcasing the pharmaceutical applications of these compounds (M. Mahesh, P. Sanjeeva, G. Manjunath, & R. P. Venkata, 2022).
Antimicrobial and Anticancer Evaluation
- Further extending the potential applications, another study focused on the synthesis and evaluation of certain derivatives for their antimicrobial activity. These compounds were synthesized via a multi-step process, then characterized and tested against various microbial strains, offering insights into the design and development of new drugs with antimicrobial properties (P. Sanjeeva, B. Rao, V. Prasad, & P. V. Ramana, 2021). Additionally, some derivatives have been evaluated for their anticancer activity, demonstrating the broad spectrum of biological research applications for compounds with this core structure (Salahuddin, M. Shaharyar, A. Mazumder, & M. Ahsan, 2014).
Optical Properties and Sensor Applications
- Compounds related to "N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide" have also been explored for their photophysical properties, including fluorescence and solvatochromism, which are significant for developing optical sensors and materials. These studies not only provide insights into the optical behaviors of these compounds but also hint at their potential applications in developing new sensor technologies and materials for optical devices (Kangnan Wang, Zhi-qiang Liu, Ruifang Guan, Duxia Cao, Hongyu Chen, Yanyan Shan, Qianqian Wu, & Yongxiao Xu, 2015).
Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Mode of Action
Benzofuran derivatives, which this compound is a part of, have been used in the treatment of skin diseases such as cancer or psoriasis . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Biochemical Pathways
Benzofuran compounds are known to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates their adaptability to diverse conditions .
Future Directions
properties
IUPAC Name |
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6/c1-2-28-16-9-5-7-13-11-17(29-18(13)16)20-24-25-22(31-20)23-19(26)14-10-12-6-3-4-8-15(12)30-21(14)27/h3-11H,2H2,1H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTOTKZHUSICFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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